2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile 2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1380521-11-8
VCID: VC5404074
InChI: InChI=1S/C7H6N2O/c1-5-3-9-7(4-10)6(5)2-8/h3-4,9H,1H3
SMILES: CC1=CNC(=C1C#N)C=O
Molecular Formula: C7H6N2O
Molecular Weight: 134.138

2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile

CAS No.: 1380521-11-8

Cat. No.: VC5404074

Molecular Formula: C7H6N2O

Molecular Weight: 134.138

* For research use only. Not for human or veterinary use.

2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile - 1380521-11-8

Specification

CAS No. 1380521-11-8
Molecular Formula C7H6N2O
Molecular Weight 134.138
IUPAC Name 2-formyl-4-methyl-1H-pyrrole-3-carbonitrile
Standard InChI InChI=1S/C7H6N2O/c1-5-3-9-7(4-10)6(5)2-8/h3-4,9H,1H3
Standard InChI Key XWVHGEVTHFKXJM-UHFFFAOYSA-N
SMILES CC1=CNC(=C1C#N)C=O

Introduction

Structural Characteristics

Molecular Architecture

The compound features a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) substituted at positions 2, 3, and 4 (Figure 1). Key groups include:

  • Formyl (-CHO) at position 2,

  • Nitrile (-CN) at position 3,

  • Methyl (-CH₃) at position 4.

This substitution pattern creates an electron-deficient aromatic system, enhancing reactivity toward electrophilic and nucleophilic agents .

Table 1: Structural Data

PropertyValueSource
Molecular FormulaC₇H₆N₂O
SMILESCC1=CNC(=C1C#N)C=O
InChI KeyXWVHGEVTHFKXJM-UHFFFAOYSA-N
Exact Mass134.048 Da
PlanarityConfirmed via X-ray analogs

Synthesis and Chemical Reactions

Reactivity

The compound’s functional groups enable diverse transformations:

  • Formyl Group:

    • Reduction to -CH₂OH using NaBH₄ .

    • Oxidation to -COOH under strong acidic conditions .

  • Nitrile Group:

    • Hydrolysis to -COOH or -CONH₂ .

    • Participation in cycloaddition reactions.

PropertyValue (Estimated)Basis
Boiling Point~360–370°CAnalog:
Density1.3±0.1 g/cm³Analog:
LogP1.45Calculated via PubChem
SolubilityLow in water; soluble in DMSOAnalog:

The electron-withdrawing nitrile and formyl groups likely reduce solubility in non-polar solvents, aligning with trends in nitrile-containing aromatics .

Biological Activity and Applications

Industrial Applications

  • Pharmaceuticals: Intermediate for protease inhibitors and kinase modulators .

  • Materials Science: Building block for conductive polymers due to π-conjugation .

Research Gaps and Future Directions

Unresolved Challenges

  • Synthesis Optimization: Current methods lack yield and selectivity data .

  • Physicochemical Profiling: Experimental determination of melting point, solubility, and stability.

  • Biological Screening: In vitro assays against microbial and cancer cell lines.

Promising Avenues

  • Computational Modeling: DFT studies to predict reactivity and binding affinities.

  • Hybrid Molecules: Coupling with pharmacophores like triazoles or quinazolines .

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